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molecular formula C14H13N3O B8383667 Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6-methyl-5-phenyl- CAS No. 57435-84-4

Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6-methyl-5-phenyl-

Cat. No. B8383667
M. Wt: 239.27 g/mol
InChI Key: USVSPFRJTFLOCQ-UHFFFAOYSA-N
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Patent
US04022766

Procedure details

3-Benzoyl-1-methyl-4-(phthalimidoacetamido)pyrrole (38 g.) is reacted with 6 g. of anhydrous hydrazine in 300 ml. of methanol according to the procedure of the foregoing example. After evaporation of the solvent and refluxing the residue with concentrated hydrochloric acid, the reaction mixture is filtered and the filtrate is alkalinized with dilute sodium hydroxide. The precipitate is crystallized from methanol. Yield 19 g. The compound decomposes at 400° C. without melting.
Name
3-Benzoyl-1-methyl-4-(phthalimidoacetamido)pyrrole
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:9]1[C:13]([NH:14][C:15](=[O:28])[CH2:16][N:17]2[C:21](=O)[C:20]3=[CH:23][CH:24]=[CH:25][CH:26]=[C:19]3C2=O)=[CH:12][N:11](C)[CH:10]=1)(=O)C1C=CC=CC=1.NN.[CH3:32]O>>[CH3:32][C:10]1[NH:11][CH:12]=[C:13]2[C:9]=1[C:21]([C:20]1[CH:19]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[N:17][CH2:16][C:15](=[O:28])[NH:14]2

Inputs

Step One
Name
3-Benzoyl-1-methyl-4-(phthalimidoacetamido)pyrrole
Quantity
38 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CN(C=C1NC(CN1C(C=2C(C1=O)=CC=CC2)=O)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
TEMPERATURE
Type
TEMPERATURE
Details
refluxing the residue with concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
The precipitate is crystallized from methanol
CUSTOM
Type
CUSTOM
Details
decomposes at 400° C.

Outcomes

Product
Name
Type
Smiles
CC=1NC=C2NC(CN=C(C21)C2=CC=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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